![molecular formula C29H22N4O2S B2436887 4-benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide CAS No. 391896-56-3](/img/structure/B2436887.png)

4-benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

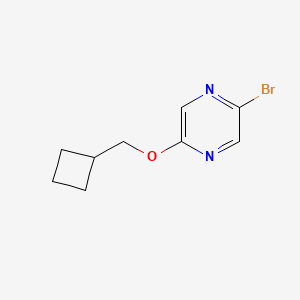

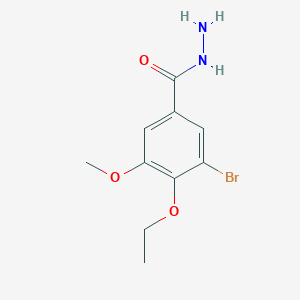

4-Benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide is a chemical compound with the molecular formula C29H22N4O2S . It is a versatile material used for various scientific research purposes.

Molecular Structure Analysis

The molecular structure of 4-benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide consists of 29 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 490.576 Da and the monoisotopic mass is 490.146332 Da .Scientific Research Applications

Anticancer Activity

Compounds with benzimidazole and benzoyl moieties have been extensively researched for their anticancer properties. For instance, a series of N-substituted benzamides was synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings suggest the potential therapeutic applications of benzimidazole derivatives in cancer treatment (Ravinaik et al., 2021). Similarly, another study synthesized benzimidazole derivatives and evaluated them for their anticancer efficacy, with some compounds showing notable activity against breast cancer cell lines (Salahuddin et al., 2014).

Antimicrobial and Antifilarial Agents

Benzimidazole derivatives have been identified as potent antimicrobial and antifilarial agents. Research indicates significant antimicrobial activity against a range of bacterial and fungal strains, suggesting their potential as new antimicrobial agents (El-Meguid, 2014). Another study highlighted the synthesis and antifilarial activity of 2-thiobenzimidazole derivatives, demonstrating their potential use in treating filarial infections (Ram, Wise, & Townsend, 1985).

Agricultural Applications

In agriculture, benzimidazole carbamate derivatives like carbendazim have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules to enhance the delivery and efficacy of fungicides. This approach has been shown to modify the release profiles of fungicides, reducing environmental and human toxicity (Campos et al., 2015).

Material Science

Benzoyl and benzimidazole derivatives have also found applications in material science. For example, the synthesis of electropolymerizable monomers for the fabrication of redox-active and electrochromic poly(amide-amine) films has been reported. These materials exhibit promising properties for use in electronic and optoelectronic devices due to their reversible electrochemical oxidation processes and color changes (Hsiao & Wang, 2016).

properties

IUPAC Name |

4-benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N4O2S/c1-19-30-25-18-23(16-17-26(25)33(19)24-10-6-3-7-11-24)31-29(36)32-28(35)22-14-12-21(13-15-22)27(34)20-8-4-2-5-9-20/h2-18H,1H3,(H2,31,32,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGGDNIESJJLSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=S)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2436810.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2436814.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2436816.png)

![N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2436819.png)

![(E)-4-(Dimethylamino)-N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]but-2-enamide](/img/structure/B2436821.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methoxybenzamide](/img/structure/B2436823.png)